4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound characterized by its unique structure, which includes both indene and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate these targets, leading to changes in cellular pathways and biological responses. Specific pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)butanoic acid
Uniqueness
What sets 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate apart from similar compounds is its dual indene and isoindole structure, which provides unique chemical properties and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C26H15NO6 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H15NO6/c28-22(14-27-25(31)19-7-3-4-8-20(19)26(27)32)33-16-11-9-15(10-12-16)13-21-23(29)17-5-1-2-6-18(17)24(21)30/h1-13H,14H2 |
InChI Key |
KELRXBAGWIAZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C2=O |
Origin of Product |
United States |
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